1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further connected to a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin .
Mode of Action
It’s worth noting that similar compounds, such as 4-nitrophenylpiperazine derivatives, have been found to inhibit tyrosinase by interacting with the enzyme’s active site . This interaction disrupts the enzyme’s ability to catalyze the conversion of tyrosine into melanin .
Biochemical Pathways
Based on the reported inhibition of tyrosinase by similar compounds , it can be inferred that the melanin synthesis pathway could be affected. This pathway involves the conversion of tyrosine into melanin, a process regulated by tyrosinase .
Result of Action
Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase . This inhibition could potentially lead to a decrease in melanin production, affecting the pigmentation of skin, eyes, and hair .
Preparation Methods
The synthesis of 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and an appropriate base to form the thiadiazole ring. The resulting intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the thiadiazole ring .
Chemical Reactions Analysis
1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains
Medicine: Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.
Industry: The compound’s unique structural features make it a candidate for use in the development of new polymers and other advanced materials
Comparison with Similar Compounds
1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared to other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: A simpler compound with similar antimicrobial properties but lacking the piperazine moiety.
4-Nitrophenylpiperazine: A related compound that shares the nitrophenyl and piperazine groups but lacks the thiadiazole ring.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-nitrophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-17(19)10-3-1-9(2-4-10)11-14-12(20-15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSXPNLWRZDILP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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